2-Ethylbutylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

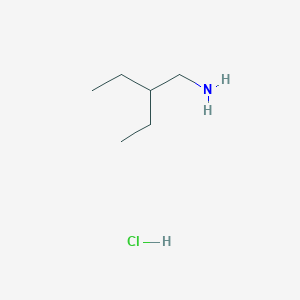

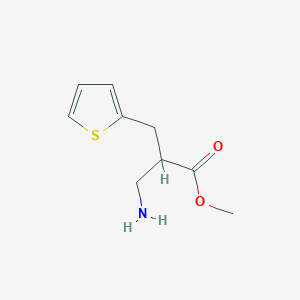

2-Ethylbutylamine is a chemical compound with the molecular formula C6H15N . It is also known by other names such as 1-Butanamine, 2-ethyl-; Butylamine, 2-ethyl-; 1-Amino-2-ethylbutane; 2-Ethylbutan-1-amine; 2-Ethylbutanamine . The molecular weight of 2-Ethylbutylamine is 101.1900 .

Molecular Structure Analysis

The molecular structure of 2-Ethylbutylamine is represented by the InChI string: InChI=1S/C6H15N/c1-3-6(4-2)5-7/h6H,3-5,7H2,1-2H3 . The corresponding InChIKey is MGWAGIQQTULHGU-UHFFFAOYSA-N .科学的研究の応用

Hydrolytic Stability of Polymers

One study focused on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate), comparing it with its monomer and related compounds. This research could imply that 2-Ethylbutylamine hydrochloride might be relevant in studies related to the stability of polymers in various conditions due to its structural similarity with the compounds investigated (Wetering et al., 1998).

Corrosion Inhibition

Another application is found in corrosion inhibition, where tributylamine was studied for its efficacy in protecting mild steel in hydrochloric acid. Given the structural similarity, this compound could potentially serve as a corrosion inhibitor or be involved in studies to develop new inhibitors (Bastidas et al., 2000).

Diagnostic Imaging in Alzheimer’s Disease

Research involving the use of specific amine derivatives for positron emission tomography (PET) imaging in Alzheimer's disease indicates a potential application for this compound in diagnostic imaging or as a component in the synthesis of imaging agents (Shoghi-Jadid et al., 2002).

Ionic Liquids and Metal Extraction

The use of ammonium ionic liquids for lithium extraction from aqueous solutions presents a fascinating application area. The structural functionalities in this compound could make it a candidate for the synthesis of new ionic liquids or as a ligand in metal extraction processes (Chenglong et al., 2020).

Synthesis of Heterocycles

In synthetic chemistry, compounds similar to this compound have been utilized in the synthesis of heterocyclic compounds, highlighting its potential role in the development of new synthetic methodologies or as a precursor in heterocyclic chemistry (Braibante et al., 2002).

Solvent Extraction of Metals

The selective extraction of metals, such as palladium, rhodium, and platinum, from hydrochloric acid solutions using amines demonstrates another potential application for this compound in hydrometallurgy or recycling of precious metals (Baba & Fukumoto, 1992).

Safety and Hazards

2-Ethylbutylamine is classified as a highly flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic in contact with skin or if inhaled . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

作用機序

Target of Action

This compound belongs to the class of organic compounds known as monoalkylamines . These are organic compounds containing a primary aliphatic amine group .

Action Environment

Environmental factors such as temperature, pH, and nutrient availability can greatly influence the activity and stability of amines . These factors can affect the compound’s solubility, stability, and its interactions with its targets, thereby influencing its overall efficacy.

特性

IUPAC Name |

2-ethylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-3-6(4-2)5-7;/h6H,3-5,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRACJAQBWJXEIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(Dimethylamino)phenyl]-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2882195.png)

![N-cyano-3-ethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2882200.png)

![4-[butyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2882202.png)

![Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2882203.png)

![1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2882209.png)

![1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2882211.png)

![Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882218.png)